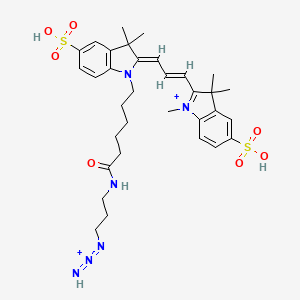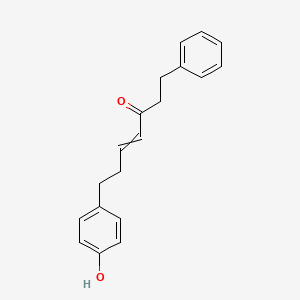
4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)-
Overview
Description
“4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)-” is a diarylheptanoid that is (4 E )-4-hepten-3-one substituted by a 4-hydroxy-3-methoxyphenyl group at position 1 and a 4-hydroxyphenyl group at position 7 respectively . It has been isolated from the rhizomes of Curcuma kwangsiensis .
Synthesis Analysis
This compound exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin . It is difficult to isolate from Viscum coloratum, but it can be synthesized . The MTT (methylthiazolyldiphenyl tetrazolium bromide) assay was used to evaluate the in vitro cytotoxic activity of synthesized DHDK on 12 cancer cell lines .Molecular Structure Analysis
The molecular formula of this compound is C20H22O4 . Its average mass is 326.38630 and its monoisotopic mass is 326.15181 .Chemical Reactions Analysis
The compound exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin . It is difficult to isolate from Viscum coloratum, but it can be synthesized .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H20O3 and an average mass of 296.360 Da .Scientific Research Applications
Replacement for Bisphenol A
This compound, also known as Diphenolic acid or 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a potentially interesting bio-product that can be obtained from the levulinic acid supply-chain . It is considered a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues .
Inhibitor of SARS-CoV-2
The compound has been identified as having outstanding inhibitory activity against SARS-CoV-2 . It has been validated that it binds to the N-terminal domain of the N protein (N-NTD) of the virus . This makes it a potential candidate for the development of therapeutic agents for COVID-19 .
Synthesis of Biopolymers
The compound has potential for the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates . This opens up opportunities for the development of environmentally friendly materials.
Catalysis
The synthesis of this compound involves the condensation reaction between phenol and levulinic acid and requires the presence of a Brønsted acid as a catalyst . This makes it a subject of interest in the field of catalysis.
Anti-viral Activity
The compound has exhibited excellent anti-viral activity against HCoV-OC43 and SARS-CoV-2, with EC 50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This makes it a potential candidate for the development of antiviral drugs.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-18(13-10-16-6-2-1-3-7-16)9-5-4-8-17-11-14-19(21)15-12-17/h1-3,5-7,9,11-12,14-15,21H,4,8,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCHZECKYCDVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





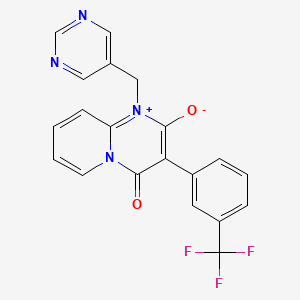
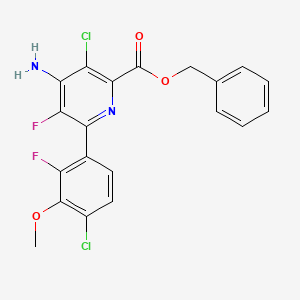


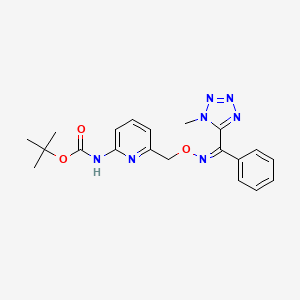
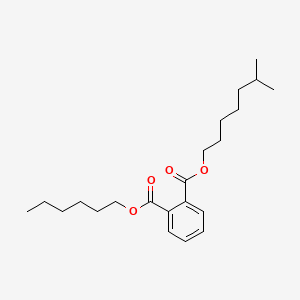
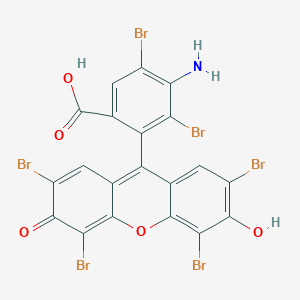
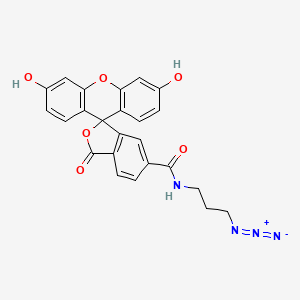
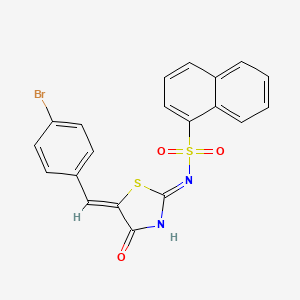
![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B3026474.png)

